molecular formula C12H11N3O3 B1237286 N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide

N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide

Cat. No. B1237286
M. Wt: 245.23 g/mol
InChI Key: PDIGLVOXXHQAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Characterization

  • A novel pyrazole derivative, closely related to N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide, was synthesized and characterized. This compound was found to crystallize in a triclinic crystal system and exhibited a complex molecular structure stabilized by intermolecular hydrogen bonds, showcasing its potential for detailed structural studies (Kumara et al., 2018).

Antibacterial Applications

  • Some analogs of this compound demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Antimycobacterial Potential

  • Derivatives of N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide showed significant in vitro antitubercular activities, indicating their potential as lead molecules for developing new treatments against Mycobacterium tuberculosis (Nayak et al., 2016).

Anticonvulsant Applications

  • Analogues of N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide were synthesized and evaluated for anticonvulsant properties, suggesting potential use in treating convulsive disorders (Aboul-Enein et al., 2012).

Antimicrobial and Anti-Proliferative Activities

  • Some derivatives were found to have notable antimicrobial and anti-proliferative activities, hinting at their potential use in treating various infections and possibly in cancer therapy (Mansour et al., 2020).

Crystal Structure Analysis

  • Detailed crystal structure and Hirshfeld surface analysis of related pyrazole derivatives were performed, providing insights into the molecular interactions and structural properties, which are crucial for understanding the compound's pharmacological potential (Kumara et al., 2017).

properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11N3O3/c1-15-9(4-5-13-15)12(16)14-8-2-3-10-11(6-8)18-7-17-10/h2-6H,7H2,1H3,(H,14,16)

InChI Key

PDIGLVOXXHQAHD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)OCO3

solubility

26.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-2-methyl-3-pyrazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.